A Technical Guide to the Structural Elucidation of 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one
A Technical Guide to the Structural Elucidation of 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. This guide provides an in-depth, multi-technique approach to the structural elucidation of 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one, a substituted tropane derivative. Tropane alkaloids and their synthetic analogs are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] This document details the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. By explaining the causality behind experimental choices and presenting detailed, self-validating protocols, this guide serves as a practical resource for researchers, scientists, and drug development professionals tasked with characterizing complex small molecules.
Introduction and Strategic Overview
8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one is a bicyclic molecule featuring a tropane core, which is a common scaffold in numerous biologically active compounds.[2] The presence of multiple stereocenters, a bridged ring system, and various functional groups (ketone, tertiary amine, secondary alcohol, and an aromatic ring) necessitates a comprehensive analytical strategy to unambiguously determine its constitution and stereochemistry.
The elucidation process relies on a synergistic workflow, where each analytical technique provides a unique piece of the structural puzzle.
-
Mass Spectrometry (MS) : Provides the molecular weight and elemental formula, offering the first confirmation of the compound's identity.
-
Infrared (IR) Spectroscopy : Identifies key functional groups present in the molecule, such as the carbonyl (C=O) and hydroxyl (O-H) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Delivers the most detailed information, revealing the carbon-hydrogen framework and the connectivity between atoms. A combination of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments is required for a complete assignment.
The following diagram illustrates the logical workflow for the structural analysis.
Caption: Workflow for the structural elucidation of the target molecule.
Molecular Structure and Atom Numbering
For clarity in spectroscopic assignments, the standard IUPAC numbering for the 8-azabicyclo[3.2.1]octane core is used.
Caption: Structure of 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one with atom numbering.
Molecular Formula: C₁₄H₁₇NO₂ Molecular Weight: 231.29 g/mol
Mass Spectrometry (MS) Analysis
Objective: To confirm the molecular weight and obtain the elemental formula. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.
Expected Results:
-
[M+H]⁺ Ion: The ESI mass spectrum, run in positive ion mode, is expected to show a prominent protonated molecular ion at m/z 232.1332. The strong basicity of the tertiary amine facilitates protonation.[3]
-
Fragmentation: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns. A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, which would result in a fragment ion at m/z 91 (tropylium ion) and a fragment corresponding to the bicyclic core at m/z 141.[3][4]
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to aid protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.
-
Acquisition Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Scan Range: m/z 50 - 500
-
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ peak and use software to calculate the elemental composition, comparing it to the theoretical value for C₁₄H₁₈NO₂⁺.
Infrared (IR) Spectroscopy Analysis
Objective: To identify the principal functional groups.
Expected Absorptions:
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group.[5]
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the aliphatic C-H bonds.
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds of the benzyl group.
-
C=O Stretch: A strong, sharp absorption band is expected for the ketone carbonyl group. For a six-membered ring ketone like this, the absorption typically appears around 1715 cm⁻¹.[6][7]
-
C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of the molecule. A series of experiments are performed to assign every proton and carbon signal and map their connectivity.[8]
General Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample, such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD). CDCl₃ is a common first choice.[9]
-
Concentration: Accurately weigh 5-10 mg of the sample for ¹H NMR and 15-25 mg for ¹³C and 2D NMR experiments.[10][11]
-
Preparation: Dissolve the sample in a clean, dry vial with approximately 0.6-0.7 mL of the deuterated solvent.[12]
-
Transfer: Using a Pasteur pipette, transfer the homogeneous solution into a clean 5 mm NMR tube.[10]
-
Referencing: The residual solvent signal (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) is typically used as the internal reference.[13]
¹H NMR Spectroscopy
Objective: To identify all unique proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).
Expected ¹H NMR Data (Representative in CDCl₃, 400 MHz):
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Notes |
|---|---|---|---|---|---|
| H-Ar | 7.25 - 7.40 | m | - | 5H | Protons of the benzyl aromatic ring. |
| H-Bn | 3.65 | s | - | 2H | Benzylic CH₂ protons. Singlet due to free rotation and no adjacent protons. |
| H-6 | ~4.1 | br s | - | 1H | Methine proton attached to the hydroxyl group. Broadness due to coupling and exchange. |
| H-1, H-5 | ~3.3 - 3.5 | m | - | 2H | Bridgehead protons. Complex multiplicity. |
| H-2, H-4 (axial) | ~2.6 - 2.8 | m | - | 2H | Axial protons adjacent to the carbonyl group are deshielded. |
| H-2, H-4 (equatorial) | ~2.1 - 2.3 | m | - | 2H | Equatorial protons adjacent to the carbonyl. |
| H-7 (endo/exo) | ~1.8 - 2.0 | m | - | 2H | Protons on the C7 bridge. |
¹³C NMR and DEPT-135 Spectroscopy
Objective: To identify all unique carbon environments and classify them as CH₃, CH₂, CH, or quaternary (Cq). The DEPT-135 experiment is crucial here, showing CH/CH₃ signals as positive and CH₂ signals as negative, while Cq carbons are absent.[14]
Expected ¹³C NMR Data (Representative in CDCl₃, 100 MHz):
| Carbon(s) | Chemical Shift (δ, ppm) | DEPT-135 | Assignment Notes |
|---|---|---|---|
| C-3 | ~208.0 | Absent | Ketone carbonyl carbon.[15] |
| C-Ar (ipso) | ~137.5 | Absent | Quaternary aromatic carbon attached to the benzyl CH₂. |
| C-Ar (o, m, p) | 127.0 - 129.5 | Positive | Aromatic CH carbons. |
| C-6 | ~68.0 | Positive | Methine carbon bearing the hydroxyl group. |
| C-Bn | ~59.0 | Negative | Benzylic CH₂ carbon. |
| C-1, C-5 | ~57.0 | Positive | Bridgehead CH carbons. |
| C-2, C-4 | ~48.0 | Negative | Methylene carbons adjacent to the ketone. |
| C-7 | ~27.0 | Negative | Methylene carbon of the C7 bridge. |
2D NMR: COSY, HSQC, and HMBC
These experiments are essential for assembling the molecular framework by establishing correlations between nuclei.[16][17][18]
5.3.1. COSY (Correlation Spectroscopy)
Objective: To identify protons that are coupled to each other, typically through 2 or 3 bonds (i.e., geminal or vicinal protons). A cross-peak between two proton signals indicates they are neighbors in the spin system.[18]
Expected Key Correlations:
-
H-1 will show correlations to H-2 and H-7.
-
H-5 will show correlations to H-4 and H-6.
-
The protons at C-2 will show correlations to each other (geminal) and to the H-1 proton.
-
The protons at C-4 will show correlations to each other (geminal) and to the H-5 proton.
5.3.2. HSQC (Heteronuclear Single Quantum Coherence)
Objective: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations). Each cross-peak links a proton signal on one axis to the carbon signal on the other axis.[19] This experiment is invaluable for definitively assigning the signals from the ¹H and ¹³C spectra to specific C-H pairs.
5.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To identify longer-range (typically 2-3 bond) correlations between protons and carbons. This is arguably the most critical experiment for piecing together the full carbon skeleton, especially for connecting quaternary carbons and non-protonated carbons to the rest of the structure.[19]
Caption: Key expected HMBC correlations for structural confirmation.
Expected Key Correlations:
-
Benzylic Protons (H-Bn): These protons are crucial. They should show a ³J correlation to the bridgehead carbons C-1 and C-5, confirming the attachment of the benzyl group to the nitrogen. They will also show a ²J correlation to the ipso-carbon of the aromatic ring.
-
H-2/H-4 Protons: These protons will show ²J correlations to the carbonyl carbon (C-3) and ³J correlations to the bridgehead carbons (C-1 and C-5 respectively).
-
Bridgehead Protons (H-1/H-5): H-1 will show correlations to C-2, C-3, C-5, and C-7. H-5 will show correlations to C-1, C-4, C-6, and C-7. These correlations are vital for confirming the bicyclic ring system.
Summary of Spectroscopic Evidence and Conclusion
By systematically integrating the data from all spectroscopic techniques, a definitive structure can be assigned.
-
HRMS confirms the elemental formula C₁₄H₁₇NO₂.
-
IR spectroscopy confirms the presence of O-H and C=O functional groups.
-
¹H and ¹³C NMR provide a complete count of all proton and carbon environments, with DEPT-135 distinguishing CH, CH₂, and CH₃ groups.
-
HSQC links each proton directly to its attached carbon, assigning all C-H units.
-
COSY maps the proton-proton coupling networks, establishing the connectivity within the five- and six-membered rings of the bicyclic system.
-
HMBC provides the final, unambiguous connections across the entire molecule. Correlations from the benzylic protons to the bridgehead carbons (C-1, C-5) and from the bridgehead protons to the carbonyl carbon (C-3) and the hydroxymethine carbon (C-6) solidify the complete structure of 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one.
This rigorous, multi-faceted approach ensures a high degree of confidence in the final structural assignment, a critical requirement for publication, patenting, and further drug development activities.
References
- Vertex AI Search. (n.d.). NMR sample preparation guidelines.
- Kostiainen, R. (1991). Analysis of tropane alkaloids with thermospray high-performance liquid chromatography-mass spectrometry.
- Wills, G. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation of five tropane compounds.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Western University. (n.d.). NMR Sample Preparation.
- ResearchGate. (n.d.). ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) spectral data of compound 1 in CDCl₃.
- ResearchGate. (n.d.). Relative configuration, absolute configuration and absolute structure of three isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones.
- ResearchGate. (n.d.). Key correlations observed in the HMBC, COSY, and NOESY NMR spectra.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Royal Society of Chemistry. (2016). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds.
- ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19.
- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
- ResearchGate. (n.d.). Scheme 1 Tropinone and related tropane compounds.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones.
- Royal Society of Chemistry. (2011). Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation.
- SciSpace. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry.
- U.S. Patent No. US20060058343A1. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
- Nowick, J. S. (2011). Lecture 22.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. m.youtube.com [m.youtube.com]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. scribd.com [scribd.com]
- 11. organomation.com [organomation.com]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. thno.org [thno.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
